(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
Overview
Description
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester is a synthetic organic compound characterized by its unique dioxane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester typically involves the condensation of appropriate dioxane derivatives with benzyl alcohol under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide, depending on the desired reaction pathway.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The ester group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, catalytic amounts of acids or bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules
Biology: In biological research, (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its structural features may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxane ring structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
(2S)-3,6-Dioxo-1,4-dioxane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid benzyl ester.
(2S)-3,6-Dioxo-1,4-dioxane-2-methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
Uniqueness: (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in synthetic applications where selective reactivity is desired.
Properties
IUPAC Name |
benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c15-12(18-8-10-4-2-1-3-5-10)7-6-11-14(17)19-9-13(16)20-11/h1-5,11H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDPTZUGHSJPIL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C(=O)O1)CCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)O[C@H](C(=O)O1)CCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728765 | |
Record name | Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872139-38-3 | |
Record name | Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.